methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

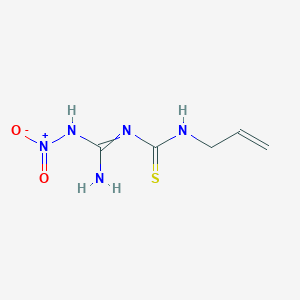

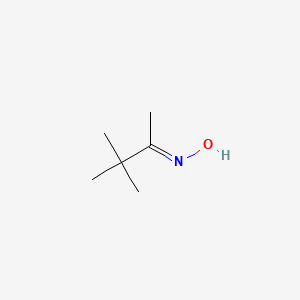

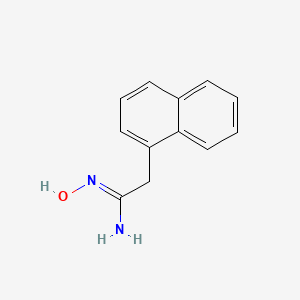

The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine : A novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-Pyrrole-2-carbaldehyde and methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is described. This process includes steps like alkylation, oxidation, and Dieckmann condensation (Koriatopoulou et al., 2008).

Alkaloid Synthesis from Lycium chinense : Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is used in synthesizing new pyrrole alkaloids from the fruits of Lycium chinense. This synthesis involves the elucidation of structures through 1D- and 2D-NMR and HRMS data analysis (Youn et al., 2016).

Spectroelectrochemical Characterization : This compound is used in the preparation of a pyrrole derivative for electrochromic materials. The derivative, integrated with Methyl Red azo dye, exhibits interesting properties suitable for pH sensor applications (Almeida et al., 2017).

Synthesis of Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : The reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with aliphatic diamines result in various novel heterocyclic systems. These systems display properties like ring-chain tautomerism and lead to the creation of diverse compounds (Mokrov et al., 2011).

Bioactive Precursor and Organic Synthesis

Role in Organic Synthesis : Methyl 2-formyl benzoate, closely related to the query compound, acts as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure and precursor for developing new bioactive molecules (Farooq & Ngaini, 2019).

Regioselective Pd(II)-Catalyzed Alkylation : Pyrrole, including methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate, is used in the regioselective ortho-functionalization of C(sp(2))-H bonds. This process involves methylating, alkylating, or benzylating 2-phenylpyrroles, yielding respective 2-substituted pyrrol-2-yl benzenes (Wiest et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGLBYUUAFGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)